molecular formula C11H14O5 B599518 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one CAS No. 136196-47-9

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No. B599518
CAS RN: 136196-47-9
M. Wt: 226.228
InChI Key: UHOAHNLBCNGCHE-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O5 . It is also known as "3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone" .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.23 . It has a predicted density of 1.247±0.06 g/cm3 . The melting point is 74-75 °C, and the predicted boiling point is 426.9±45.0 °C .

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as an important intermediate in organic synthesis. Its structure, featuring multiple hydroxyl and methoxy groups, makes it a versatile precursor for synthesizing various complex molecules. It can undergo reactions such as etherification, esterification, and coupling, which are fundamental in creating pharmaceuticals, agrochemicals, and polymers .

Medicinal Chemistry

In medicinal chemistry, this compound’s phenolic structure is valuable for the synthesis of therapeutic agents. Its derivatives are explored for anti-inflammatory, antioxidant, and anticancer properties. The compound’s ability to participate in the formation of more complex structures makes it a candidate for drug discovery and design .

Biological Studies

The phenolic nature of this compound suggests potential biological activity. It can be used in studies investigating the role of phenolic compounds in plant defense mechanisms or as a model compound for understanding interactions with biological macromolecules .

Material Science

In material science, this compound could be used to synthesize new types of organic materials with potential applications in electronics, such as organic semiconductors or conductive polymers. Its structural properties may contribute to the development of materials with unique electrical characteristics .

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the development of new analytical methods for detecting phenolic compounds. It can be used to calibrate instruments or as a reference compound in chromatography and mass spectrometry .

Environmental Chemistry

In environmental chemistry, derivatives of this compound could be studied for their potential as biodegradable pesticides or herbicides. Its structural similarity to natural phenolic compounds might allow it to be broken down more easily in the environment, reducing pollution .

Food Industry

The compound’s antioxidant properties could be harnessed in the food industry to develop preservatives that extend the shelf life of food products without the use of synthetic chemicals .

Cosmetic Industry

In the cosmetic industry, this compound’s derivatives could be used to create new skincare products, leveraging its potential antioxidant and anti-inflammatory properties to protect the skin from oxidative stress and aging .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAHNLBCNGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710768
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

CAS RN

136196-47-9
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in natural product research?

A1: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenylpropanoid identified in maple syrup [] and the stems and bark of Quercus coccifera L. [] Its presence in these natural sources makes it of interest for researchers studying the chemical composition and potential bioactivities of these plants and their derived products.

Q2: Has 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one shown any promising biological activities?

A2: While specific studies focusing on the bioactivity of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are limited, it's important to note that it was identified alongside numerous other phenolic compounds in maple syrup extracts exhibiting antioxidant properties []. These extracts demonstrated radical scavenging activity comparable to vitamin C in a diphenylpicrylhydrazyl (DPPH) assay []. Further research is needed to elucidate the specific contribution of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one to these observed antioxidant effects.

Q3: How does the presence of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one contribute to our understanding of maple syrup's composition?

A3: Identifying 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in maple syrup expands the known chemical diversity of this natural product []. The study reporting this finding significantly increased the number of characterized compounds in maple syrup, enriching our understanding of its complex phytochemical profile [].

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